molecular formula C21H31NO3 B12483308 4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate CAS No. 303134-12-5

4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate

Cat. No.: B12483308
CAS No.: 303134-12-5
M. Wt: 345.5 g/mol
InChI Key: CPCAVNVVWOHDKW-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a butanoate ester linked to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate is unique due to its combination of a cyclohexyl ring, tert-butyl group, and amino-substituted butanoate ester. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

303134-12-5

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 4-(2-methylanilino)-4-oxobutanoate

InChI

InChI=1S/C21H31NO3/c1-15-7-5-6-8-18(15)22-19(23)13-14-20(24)25-17-11-9-16(10-12-17)21(2,3)4/h5-8,16-17H,9-14H2,1-4H3,(H,22,23)

InChI Key

CPCAVNVVWOHDKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)OC2CCC(CC2)C(C)(C)C

Origin of Product

United States

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